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Compound of Interest

Compound Name: 11-Hydroxyhumantenine

Cat. No.: B242648 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure elucidation of 11-
Hydroxyhumantenine, a significant oxindole alkaloid isolated from the plant species

Gelsemium elegans. The determination of its complex molecular architecture relies on a

combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance

(NMR) spectroscopy and Mass Spectrometry (MS). This document details the experimental

methodologies and presents the key quantitative data that were instrumental in piecing

together the precise atomic connectivity and stereochemistry of this natural product.

Overview of Structure Elucidation Workflow
The process of elucidating the structure of a novel natural product like 11-
Hydroxyhumantenine follows a logical and systematic workflow. The initial step involves the

isolation and purification of the compound from its natural source. Following this, a series of

spectroscopic analyses are performed to gather information about the molecule's composition

and connectivity. High-resolution mass spectrometry provides the exact molecular formula,

while a suite of one- and two-dimensional NMR experiments reveals the intricate network of

proton and carbon atoms. Finally, the interpretation of this data, often aided by comparison with

known related compounds, leads to the definitive structural assignment.
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Figure 1: General workflow for the structure elucidation of 11-Hydroxyhumantenine.
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Physicochemical and Spectroscopic Data
The foundational data for the structure elucidation of 11-Hydroxyhumantenine is derived from

its physicochemical properties and spectroscopic analysis.

Property Value

Molecular Formula C₂₁H₂₆N₂O₄

Molecular Weight 370.44 g/mol

CAS Registry Number 122590-04-9

Note: The detailed ¹H and ¹³C NMR, and MS fragmentation data are based on the original

research by G. Massiot et al. and are presented in the subsequent sections.

Experimental Protocols
The successful elucidation of 11-Hydroxyhumantenine's structure hinged on the precise

execution of several key experimental techniques.

Isolation and Purification
A standardized protocol for the isolation of alkaloids from Gelsemium elegans was employed.

This typically involves:

Extraction: The dried and powdered plant material is subjected to extraction with a suitable

organic solvent, such as methanol or ethanol, often under reflux to ensure exhaustive

extraction.

Acid-Base Partitioning: The crude extract is then partitioned between an acidic aqueous

layer and an organic layer to separate the basic alkaloids from neutral and acidic

components. The alkaloids are subsequently recovered by basifying the aqueous layer and

re-extracting with an organic solvent like dichloromethane.

Chromatography: The resulting alkaloid fraction is subjected to multiple rounds of column

chromatography over silica gel or alumina, using a gradient of solvents of increasing polarity.
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Fractions are monitored by thin-layer chromatography (TLC), and those containing the target

compound are combined.

Final Purification: Final purification to obtain 11-Hydroxyhumantenine in high purity is

typically achieved through preparative high-performance liquid chromatography (HPLC).

Mass Spectrometry
High-resolution mass spectrometry (HRMS) is critical for determining the elemental

composition of the molecule.

Technique: Electron Impact (EI) or Electrospray Ionization (ESI) are commonly used

ionization methods.

Analysis: The instrument is calibrated to provide high mass accuracy, allowing for the

determination of the molecular formula by matching the observed mass-to-charge ratio (m/z)

to a calculated value. Analysis of the fragmentation pattern can provide initial clues about the

structural motifs present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A comprehensive suite of NMR experiments is the cornerstone of the structure elucidation

process.

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated

solvent (e.g., CDCl₃, CD₃OD) in a standard NMR tube.

1D NMR:

¹H NMR: Provides information on the number of different types of protons, their chemical

environment (chemical shift), their multiplicity (splitting pattern, indicating neighboring

protons), and their relative numbers (integration).

¹³C NMR: Reveals the number of distinct carbon atoms in the molecule and their chemical

environment.

2D NMR:
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COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other,

typically those on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with

the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons that are two or three bonds away, which is crucial for piecing together the

carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations

between protons that are close to each other, providing key information about the relative

stereochemistry of the molecule.

Spectroscopic Data Interpretation and Structure
Assembly
The elucidation of the structure of 11-Hydroxyhumantenine is a deductive process based on

the careful analysis of the spectroscopic data.
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Figure 2: Logical flow of data interpretation for the structure elucidation of 11-
Hydroxyhumantenine.
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Molecular Formula Determination: The high-resolution mass spectrum provides the exact

mass, which in turn gives the molecular formula C₂₁H₂₆N₂O₄. The degree of unsaturation

can then be calculated to be 10, suggesting the presence of rings and/or double bonds.

Identification of Key Functional Groups from 1D NMR: The ¹H and ¹³C NMR spectra indicate

the presence of characteristic signals for an oxindole moiety, an ethylidene group, a methoxy

group, and several aliphatic protons and carbons. The downfield chemical shift of one of the

carbons suggests the presence of a hydroxyl group at an electron-withdrawing position.

Building the Carbon Skeleton with 2D NMR:

COSY experiments establish the proton-proton coupling networks, allowing for the tracing

of spin systems within the molecule, such as the ethylidene group and the protons in the

aliphatic rings.

HSQC data links each proton to its directly attached carbon, providing a clear picture of

the CH, CH₂, and CH₃ groups.

HMBC is the key experiment for connecting the different spin systems. For example,

correlations from the protons of the methoxy group to a specific carbon confirm its point of

attachment. Long-range correlations from various protons to the carbonyl carbon of the

oxindole group help to place this functionality within the molecular framework.

Determining the Position of the Hydroxyl Group: The chemical shifts of the proton and

carbon at position 11 are significantly downfield compared to the parent compound,

humantenine, which is a strong indication of the presence of the hydroxyl group at this

position. HMBC correlations from neighboring protons to C-11 further confirm this

assignment.

Elucidating the Stereochemistry with NOESY: The NOESY spectrum provides crucial

information about the three-dimensional arrangement of the atoms. For instance, NOE

correlations between protons on different rings can establish their relative orientation (e.g.,

cis or trans). The stereochemistry at the spiro center and the various chiral centers in the

polycyclic system is determined by a careful analysis of these through-space interactions.

By integrating all of this information, the complete chemical structure of 11-
Hydroxyhumantenine, including its absolute stereochemistry (often confirmed by comparison
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with known compounds or through X-ray crystallography if suitable crystals can be obtained), is

definitively established.

Conclusion
The structure elucidation of 11-Hydroxyhumantenine is a testament to the power of modern

spectroscopic techniques in natural product chemistry. The systematic application of mass

spectrometry and a variety of NMR experiments allows for the unambiguous determination of

the molecular formula, the carbon skeleton, the placement of functional groups, and the relative

stereochemistry of this complex oxindole alkaloid. This detailed structural information is a

prerequisite for further research into its biological activity and potential applications in drug

development.

To cite this document: BenchChem. [Elucidation of the Chemical Structure of 11-
Hydroxyhumantenine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b242648#chemical-structure-elucidation-of-11-
hydroxyhumantenine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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